molecular formula C20H23N3O3 B2867568 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941951-74-2

1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2867568
CAS No.: 941951-74-2
M. Wt: 353.422
InChI Key: WLUXLMVOACBVHI-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2-methoxybenzyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(2-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)piperazine: Shares the methoxyethyl group but differs in the core structure.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the indole moiety.

Uniqueness

1-(2-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to its combination of methoxybenzyl and methoxyethyl-indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-25-12-11-23-14-17(16-8-4-5-9-18(16)23)22-20(24)21-13-15-7-3-6-10-19(15)26-2/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUXLMVOACBVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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